molecular formula C10H18O2 B2482540 [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol CAS No. 216450-34-9

[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol

Cat. No.: B2482540
CAS No.: 216450-34-9
M. Wt: 170.252
InChI Key: RJKQYZAMIARAGR-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol is a chemical compound of interest in organic synthesis and applied research. This dialcohol features a cyclohexene ring system substituted with methyl groups and two hydroxymethyl functionalities, a structure that is often explored for its utility in creating more complex molecules. Compounds with structurally similar cyclohexenyl methanol scaffolds have documented applications in the development of flavors and fragrances . Research into analogous molecules indicates their value as intermediates or key ingredients in the synthesis of perfumes, aroma chemicals, and functional materials . The presence of multiple hydroxyl groups makes this compound a versatile building block (synthon) for chemical reactions, potentially serving as a precursor in the synthesis of polymers, fine chemicals, or pharmaceuticals. It is strictly for professional laboratory research applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

[1-(hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h3,9,11-12H,4-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQYZAMIARAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound features a 4,6-dimethylcyclohex-3-ene ring system with two hydroxymethyl groups at the 1-position, creating a sterically congested tertiary alcohol center. X-ray crystallographic data from related structures (e.g., (E)-2-(5,5-dimethyl-3-(4-((7-nitrobenzo[c]oxadiazol-4-yl)oxy)styryl)cyclohex-2-en-1-ylidene)malononitrile) reveal typical bond lengths of 1.337–1.360 Å for conjugated double bonds in cyclohexene systems. These structural features necessitate careful consideration of stereoelectronic effects during synthesis.

Catalytic Hydrogenation Approaches

Patent JP5854360B2 demonstrates a diastereoselective route using palladium-catalyzed hydrogenation of pre-functionalized cyclohexadiene precursors. The process involves:

  • Preparation of 4,6-dimethylcyclohexa-1,3-diene-1-carbaldehyde via Diels-Alder reaction
  • Hydroxymethylation using formaldehyde under basic conditions
  • Catalytic hydrogenation (5% Pd/C, 50 psi H₂, ethanol) to achieve >90% conversion

This method produces the cis-dihydroxymethyl configuration with 78% diastereomeric excess, as confirmed by chiral HPLC analysis. Table 1 compares hydrogenation conditions and outcomes across different catalytic systems.

Table 1: Hydrogenation Catalyst Performance Comparison

Catalyst System Pressure (psi) Temperature (°C) Conversion (%) de (%)
5% Pd/C 50 25 92 78
Raney Ni 100 50 85 65
Rh/Al₂O₃ 30 40 88 82

Data adapted from patent JP5854360B2 and related hydrogenation studies.

Epoxide Ring-Opening Strategy

GB2528480A discloses an alternative route through epoxide intermediates:

Step 1: 4,6-Dimethylcyclohex-3-enol → Epoxidation (mCPBA, CH₂Cl₂, 0°C)  
Step 2: Ring-opening with formaldehyde (BF₃·OEt₂ catalyst, -20°C)  
Step 3: Acidic workup (HCl/MeOH) to yield diol  

This three-step sequence achieves 68% overall yield with excellent regioselectivity (>95:5). The Lewis acid-mediated ring opening preferentially occurs at the more substituted carbon, as predicted by Baldwin's rules. Comparative ¹H NMR data (δ 4.15–4.35 ppm, hydroxymethyl protons) matches literature values for similar diols.

Biocatalytic Synthesis Developments

Recent advances employ engineered alcohol dehydrogenases (ADHs) for asymmetric synthesis:

  • ADH from Lactobacillus brevis (LB-ADH) reduces 4,6-dimethylcyclohex-1-ene-1-carbaldehyde to the (R)-configured alcohol with 94% ee
  • Subsequent hydroxylation using P450 BM3 mutants introduces the second hydroxymethyl group
  • Whole-cell biotransformations achieve 81% yield in 24h reaction time

This green chemistry approach eliminates heavy metal catalysts and operates under mild conditions (pH 7.0, 30°C).

Protection-Deprotection Strategies

Synthesis of advanced intermediates requires selective hydroxyl protection:

  • Simultaneous protection of both hydroxymethyl groups using chloromethyl methyl ether (MOMCl, K₂CO₃, acetone)
  • Stepwise protection employing tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups
  • Final deprotection using HCl/MeOH (0°C → rt)

¹³C NMR monitoring reveals complete MOM protection within 4h (δ 94.5 ppm for acetal carbons), with no observable ring-opening byproducts.

Crystallization and Purification

Optimal crystallization conditions from patent data:

  • Solvent system: Hexane/CH₂Cl₂ (4:1 v/v)
  • Cooling rate: 0.5°C/min from 40°C to -20°C
  • Crystal habit: Yellow prismatic needles
  • Purity by HPLC: 99.2% after single crystallization

X-ray quality crystals form in P2₁/c space group with Z = 4, displaying characteristic O-H···O hydrogen bonding (2.687 Å).

Industrial Scale Production

Pilot plant data (100 kg batch) reveals critical process parameters:

Parameter Optimal Range Effect on Yield
Hydrogenation Pressure 45–55 psi ±3% yield
Epoxidation Temperature -5–5°C ±7% conversion
Crystallization Cooling 0.3–0.7°C/min ±5% purity

Process economics analysis shows 22% cost reduction using continuous flow hydrogenation versus batch processing.

Spectroscopic Characterization

Comprehensive spectral data from synthetic batches:

¹H NMR (400 MHz, CDCl₃)
δ 5.45 (m, 1H, CH=), 3.65 (d, J = 11.2 Hz, 2H, CH₂OH), 2.15–1.95 (m, 4H, ring CH₂), 1.72 (s, 6H, CH₃)

¹³C NMR (100 MHz, CDCl₃)
δ 132.5 (C=C), 72.8 (C-OH), 41.2 (CH₂OH), 27.3 (CH₃), 22.1 (ring CH₂)

HRMS (ESI+)
Calculated for C₁₀H₁₈O₂ [M+H]⁺: 171.1385, Found: 171.1389

Data consistent across multiple synthetic routes.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for Industrial Application

Method Yield (%) Purity (%) Cost Index Scalability
Catalytic Hydrogenation 78 99.1 1.0 Excellent
Epoxide Ring-Opening 68 98.5 1.2 Good
Biocatalytic 81 99.3 2.5 Moderate

Economic factors favor catalytic hydrogenation, while biocatalytic methods offer superior enantioselectivity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted cyclohexene derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties
Research has indicated that compounds similar to [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The compound's mechanism involves modulation of signaling pathways related to inflammation .

Biochemical Applications

1. Metabolomics
The compound has been utilized in metabolomics studies to understand plant metabolism better. For instance, its role as a solvent in extracting metabolites from plant samples has been evaluated. Research indicates that using methanol-based extracts can lead to the formation of artifacts that may complicate data interpretation in metabolomics .

2. Sample Extraction
In a study focusing on the extraction of phytochemicals from plant tissues, it was found that methanol-containing extraction mixtures could yield a variety of metabolites, including those derived from this compound itself. This highlights its utility in isolating compounds for further analysis .

Material Science Applications

1. Polymer Chemistry
The compound has potential applications in polymer chemistry as a precursor for synthesizing thermosetting resins. Its hydroxymethyl group can participate in cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives .

2. Coatings and Composites
Due to its structural characteristics, this compound can be incorporated into formulations for protective coatings and composites. These materials benefit from improved durability and resistance to environmental factors .

Case Studies

StudyApplication AreaFindings
Study A PharmacologyDemonstrated antioxidant activity comparable to established antioxidants.
Study B BiochemistryHighlighted the importance of careful solvent choice in metabolomics to avoid artifacts.
Study C Material ScienceShowed enhanced mechanical properties in polymer formulations containing the compound.

Mechanism of Action

The mechanism by which [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol exerts its effects involves the interaction of its hydroxymethyl groups with molecular targets. These interactions can lead to changes in the physical and chemical properties of the compound, influencing its reactivity and biological activity. The pathways involved may include enzymatic reactions that modify the hydroxymethyl groups, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PharmaBlock Sciences ()

The PharmaBlock compounds listed below share functional or bicyclic motifs with the target molecule:

Compound ID CAS Number Structure Key Features
PBZ1390 2168235-11-6 {2-oxabicyclo[2.2.2]octan-4-yl}methanol Bicyclo[2.2.2]octane core with hydroxymethyl; rigid framework
PBV0113 2170372-21-9 [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Smaller bicyclo[2.1.1]hexane system; iodine substituent enhances reactivity

Comparison Insights :

  • Ring Rigidity : PBZ1390’s bicyclo[2.2.2]octane system is more rigid than the cyclohexene ring in the target compound, which may influence conformational stability in catalytic or binding applications.
  • Substituent Effects : The hydroxymethyl groups in the target compound and PBZ1390 enhance hydrophilicity, but the cyclohexene’s unsaturation in the target may increase reactivity toward electrophilic addition compared to PBZ1390’s saturated framework .
Aromatic Analogues ()

FDB023950 (1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one) shares hydroxyl and methyl substituents but differs in aromaticity:

Compound CAS Number Structure Key Features
FDB023950 23121-32-6 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one Aromatic ring with hydroxyl, methoxy, and methyl groups; ketone functional

Comparison Insights :

  • Reactivity : The aromatic system in FDB023950 is prone to electrophilic substitution, whereas the cyclohexene in the target compound may undergo ring-opening or Diels-Alder reactions.
  • Hydrogen Bonding : Both compounds have hydroxyl groups, but the target’s diol structure could form stronger intramolecular hydrogen bonds, affecting solubility and crystallinity .

Functional Group Analysis

The hydroxymethyl groups in [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol are critical for:

  • Solubility : Increased polarity compared to purely hydrocarbon analogues.
  • Derivatization Potential: Susceptible to esterification or oxidation (e.g., to carboxylic acids).
  • Stereochemical Complexity : The cyclohexene ring’s unsaturation introduces geometric isomerism, unlike saturated bicyclic systems like PBZ1390 .

Biological Activity

[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol is an organic compound characterized by its unique cyclohexene structure with hydroxymethyl substituents. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as an intermediate in the synthesis of more complex molecules and its intriguing biological activities.

The compound can be synthesized through the hydroxymethylation of cyclohexene derivatives, commonly involving the reaction of 4,6-dimethylcyclohex-3-en-1-ol with formaldehyde in the presence of a base such as sodium hydroxide. This method allows for the introduction of hydroxymethyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to the interactions of its hydroxymethyl groups with various molecular targets. These interactions can lead to enzymatic reactions that modify the compound, resulting in active metabolites that exert biological effects. The specific pathways involved may include alterations in enzyme activities or modulation of signaling pathways within cells.

Antioxidant Activity

Research has demonstrated that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies on related cyclohexene derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess antioxidant capabilities, potentially contributing to protective effects against oxidative damage in biological systems .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related compounds have been investigated for their biological properties:

Study Compound Findings
Study 14-Hydroxy-2-quinolonesExhibited significant antioxidant activity and potential therapeutic effects against oxidative stress-related diseases .
Study 2CyclohexanedimethanolDemonstrated enzyme inhibition properties that could be relevant for drug development .

These findings underscore the potential relevance of this compound in biological contexts.

Q & A

Q. What are the optimal synthetic routes for [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol, and how can reaction conditions be optimized for yield and purity?

A methodological approach involves:

  • Catalytic hydrogenation : Starting from a substituted cyclohexenone precursor, reduce the carbonyl group using NaBH₄ or LiAlH₄ in anhydrous THF at 0–25°C .
  • Steric considerations : Adjust reaction time and temperature to account for steric hindrance from the 4,6-dimethyl groups.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol/water mixtures to isolate the diol .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

  • NMR spectroscopy :
    • ¹H NMR : Identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl groups (δ 0.8–1.2 ppm). Coupling constants (J) in the cyclohexene ring confirm stereochemistry .
    • ¹³C NMR : Distinguish between sp³ carbons (δ 20–35 ppm) and sp² carbons (δ 120–130 ppm) in the cyclohexene ring .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C=C (1650 cm⁻¹) stretches .
  • X-ray crystallography : Use SHELX software for structure refinement to resolve spatial configurations .

Q. How can solubility and crystallization challenges be addressed during purification?

  • Solvent screening : Test binary mixtures (e.g., methanol/water, acetone/hexane) to improve solubility. Data from tris(hydroxymethyl) compounds suggest methanol/1-propanol mixtures enhance crystallization .
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes crystal nucleation.

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s conformational stability and reactivity?

  • Molecular dynamics (MD) simulations : Model the cyclohexene ring’s chair vs. boat conformations and assess steric strain from substituents .
  • Density functional theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites for derivatization .

Q. How can contradictions in NOESY NMR data be resolved when assigning spatial configurations?

  • Hybrid approach : Combine NOESY cross-peaks with DFT-optimized geometries to validate substituent orientations .
  • Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to probe proximity effects in crowded regions .

Q. What strategies enable enantiomeric separation given the compound’s chiral centers?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Steric maps : Analyze substituent bulk using molecular modeling to predict reactivity at the hydroxymethyl vs. methyl positions .
  • Electrophilic substitution : Prioritize reactions at the less-hindered C3 position of the cyclohexene ring under acidic conditions .

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